molecular formula C23H24FNO7 B1678477 Paroxetine maleate CAS No. 64006-44-6

Paroxetine maleate

Número de catálogo: B1678477
Número CAS: 64006-44-6
Peso molecular: 445.4 g/mol
Clave InChI: AEIUZSKXSWGSRU-QXGDPHCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Paroxetine maleate is synthesized through a multi-step process. The synthesis begins with the reaction of 1-bromo-4-fluorobenzene with arecoline to form the racemic core structure. This intermediate is then subjected to enantiomeric resolution by esterification with menthol . The final step involves the reaction of paroxetine free base with maleic acid at a temperature below 40°C, using solvents such as alkanol or ketone .

Industrial Production Methods

In industrial settings, this compound is produced by reacting paroxetine free base with maleic acid in propan-2-ol, which is particularly suitable for preparing paroxetine 1:1 maleate Form A . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Hydrolysis of Paroxetine Phenylcarbamate

  • The hydrolysis of paroxetine phenylcarbamate to paroxetine enables the reaction to be carried out in an easily controllable, robust, and reproducible manner on an industrial scale . The hydrolytic process generally requires milder reaction conditions and/or shorter times to achieve completion . The reaction proceeds essentially to completion, reducing local overheating caused by exothermic reactions on a solid surface, as well as problems with stirring, formation of insoluble complexes, and temperature control .

Metabolism of Paroxetine

  • Paroxetine is metabolized in the liver, primarily by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme can alter the pharmacokinetics of paroxetine, where poor metabolizers may experience increased adverse effects, while rapid metabolizers may have decreased therapeutic effects . The majority of a paroxetine dose is oxidized to a catechol metabolite, which is subsequently converted to glucuronide and sulfate metabolites via methylation and conjugation . The metabolites of paroxetine are considered inactive .

  • CYP2D6 metabolizes paroxetine via demethylation of the methylenedioxy group of methylenedioxyphenol . Paroxetine interacts with both cytochrome P450 family 2 subfamily C member 19 (CYP2C19) and cytochrome P450 family 3 subfamily A member 4 (CYP3A4) . It is also one of the most potent inhibitors of cytochrome P450 family 2 subfamily B and D member 6 CYP2D6 and CYP2B6 among SSRIs .

Binding and Interactions

  • Paroxetine is a highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter . It displays minimal affinity for α1-, α2- or β-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, but displays weak affinity for muscarinic ACh receptors .

  • Paroxetine is stabilized at the central binding site by aromatic, ionic, non-ionic, hydrogen bonding, and cation-π interactions . The amine of the piperidine ring of paroxetine binds with Asp98 (3.5 Å) and also makes a cation-π interaction with Tyr95 of subsite A .

Salt Forms and Polymorphism

  • This compound can exist as a salt in which the ratio of paroxetine to maleic acid is either 1:1 or 2:1 . The 1:1 salt has been found to exist in two polymorphic forms, referred to as Form A and Form B . Preferred solvents for the preparation of this compound substantially free of impurities are alcohols such as propan-2-ol, or ketones such as methyl isobutylketone or acetone .

  • Paroxetine (1:1) Maleate Form A can be obtained by recrystallization from acetonitrile or ethanol . Paroxetine (1:1) Maleate Form B can be obtained by recrystallization of Form A from toluene or 3-pentanone .

Aplicaciones Científicas De Investigación

Paroxetine maleate is a specific salt form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Paroxetine is used to treat various anxiety disorders, major depressive disorder (MDD), posttraumatic stress disorder, and vasomotor symptoms .

General Applications of Paroxetine

Paroxetine is effective in treating anxiety disorders, including generalized anxiety disorder (GAD), obsessive-compulsive disorder (OCD), social anxiety disorder (SAD), and panic disorder (PD) . Clinical trials have demonstrated paroxetine's effectiveness compared to placebo in reducing symptoms and avoidance associated with generalized social phobia . Paroxetine is also used to manage the symptoms of major depressive disorder . Clinical trials have proven the effectiveness of paroxetine for MDD . Additionally, paroxetine can treat posttraumatic stress disorder . Paroxetine has also proven effective in treating vasomotor symptoms, such as hot flashes and night sweats, in menopausal women and patients undergoing antiestrogenic cancer therapy .

Forms and Usage

Paroxetine is administered orally in solid-dose tablets, oral suspensions, or controlled-release tablets . The controlled-release formulation is designed to reduce the likelihood of nausea .

Adverse Reactions

Actividad Biológica

Paroxetine maleate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including depression, anxiety disorders, and obsessive-compulsive disorder (OCD). This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron. This inhibition increases serotonin levels in the synaptic cleft, which is crucial for mood regulation and anxiety relief. Paroxetine has been shown to be a more potent inhibitor of serotonin reuptake compared to other SSRIs such as fluoxetine and citalopram .

Affinity for Receptors

  • Serotonin Transporter (SERT): High affinity (K_i = 0.05 nM) for SERT.
  • Other Receptors: Minimal affinity for adrenergic receptors (α1, α2, β), dopamine receptors (D1, D2), and histamine receptors (H1). Weak affinity for muscarinic acetylcholine receptors (K_i = 42 nM) .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with a bioavailability ranging from 30% to 60% due to first-pass metabolism. The peak plasma concentration is typically reached within 2 to 8 hours after oral administration. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6), with genetic polymorphisms affecting its metabolism .

Parameter Value
Bioavailability30% - 60%
Time to C_max2 - 8 hours
Protein Binding~95%
Volume of DistributionHigh
Elimination Half-lifeApproximately 24 hours

Clinical Efficacy

Numerous studies have demonstrated the efficacy of paroxetine in treating various conditions:

  • Generalized Social Anxiety Disorder:
    • In a randomized controlled trial, paroxetine significantly improved symptoms compared to placebo. At the end of a 12-week trial, 55% of patients on paroxetine reported substantial improvement versus 24% on placebo (odds ratio = 3.88) .
  • Obsessive-Compulsive Disorder:
    • A study involving children and adolescents showed that paroxetine was effective in reducing OCD symptoms with a notable decrease in CY-BOCS scores over a treatment period .
  • Irritable Bowel Syndrome:
    • A case study reported significant improvement in symptoms of diarrhea-predominant IBS with low-dose paroxetine treatment, highlighting its potential beyond psychiatric disorders .

Adverse Effects

While paroxetine is generally well-tolerated, some common adverse effects include:

  • Headache (37.2%)
  • Delayed ejaculation (36%)
  • Somnolence (26.6%)
  • Nausea (25.5%)
    These side effects were reported at higher rates than in placebo groups but were mostly mild to moderate in intensity .

Case Studies

  • Case Study on IBS:
    • A patient with diarrhea-predominant IBS experienced complete symptom resolution after being treated with paroxetine at doses starting from 10 mg/day and increasing to 20 mg/day over three weeks .
  • Long-term Efficacy in Social Anxiety:
    • In a maintenance phase study, patients treated with paroxetine showed significantly lower relapse rates compared to those on placebo after discontinuation of treatment .

Propiedades

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIUZSKXSWGSRU-QXGDPHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent), 110-16-7 (Parent)
Record name Paroxetine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9042590
Record name Paroxetine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64006-44-6
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64006-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paroxetine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine maleate
Reactant of Route 2
Paroxetine maleate
Reactant of Route 3
Paroxetine maleate
Reactant of Route 4
Paroxetine maleate
Reactant of Route 5
Reactant of Route 5
Paroxetine maleate
Reactant of Route 6
Paroxetine maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.